molecular formula C10H7F4N B2573999 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile CAS No. 1823323-72-3

2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile

Cat. No.: B2573999
CAS No.: 1823323-72-3
M. Wt: 217.167
InChI Key: VNILPJPGBDSOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C10H7F4N. It is characterized by the presence of a fluoro, methyl, and trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor, such as 2-fluoro-4-methylphenylacetonitrile, using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation can yield trifluoromethylated derivatives, while oxidation can produce corresponding carboxylic acids or ketones .

Scientific Research Applications

2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile depends on its specific application. In pharmaceuticals, it may act by inhibiting or modulating the activity of specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylacetonitrile
  • 2-Fluoro-4-methylphenylacetonitrile
  • 2-Fluoro-4-(trifluoromethyl)benzonitrile

Comparison: 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for diverse applications .

Properties

IUPAC Name

2-[2-fluoro-4-methyl-3-(trifluoromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N/c1-6-2-3-7(4-5-15)9(11)8(6)10(12,13)14/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNILPJPGBDSOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CC#N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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